4-Diisopropylamino-1-Butanol

distillation thermal separation volatility

4-Diisopropylamino-1-butanol (DIPAB; CAS 103859-38-7) is a C₁₀H₂₃NO amino alcohol featuring a sterically hindered diisopropylamino group on a butanol backbone. With a boiling point of 233.1°C at 760 mmHg, density of 0.87 g/cm³, LogP of 1.88, and a flash point of 76.8°C, this compound occupies a distinct position within the 4-dialkylamino-1-butanol homologous series.

Molecular Formula C10H23NO
Molecular Weight 173.3 g/mol
CAS No. 103859-38-7
Cat. No. B034104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diisopropylamino-1-Butanol
CAS103859-38-7
Synonyms4-DIISOPROPYLAMINO-1-BUTANOL
Molecular FormulaC10H23NO
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCO)C(C)C
InChIInChI=1S/C10H23NO/c1-9(2)11(10(3)4)7-5-6-8-12/h9-10,12H,5-8H2,1-4H3
InChIKeyUAACPUXQSNTFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Diisopropylamino-1-Butanol (CAS 103859-38-7): Physicochemical Profile & Procurement-Relevant Baseline


4-Diisopropylamino-1-butanol (DIPAB; CAS 103859-38-7) is a C₁₀H₂₃NO amino alcohol featuring a sterically hindered diisopropylamino group on a butanol backbone . With a boiling point of 233.1°C at 760 mmHg, density of 0.87 g/cm³, LogP of 1.88, and a flash point of 76.8°C, this compound occupies a distinct position within the 4-dialkylamino-1-butanol homologous series . It is classified as Eye Dam./Irrit. 2 (H319) [1] and is listed in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals (product PH010580), where it is sold without routine analytical characterization . Verified spectral data include 2 NMR, 1 FTIR, and 1 Raman spectra (SpectraBase Compound ID 188CmGMRL3G), and its MDL number is MFCD00026378 [2].

Why 4-Diisopropylamino-1-Butanol Cannot Be Directly Substituted by Lower or Linear Dialkylamino Analogs


Within the 4-dialkylamino-1-butanol series, even modest N-alkyl substitutions produce substantial shifts in boiling point, hydrophobicity, and steric profile that preclude simple interchangeability. Compared with the dimethyl analog (BP 188°C, LogP 0.3), the diisopropyl derivative boils 45°C higher and is over six-fold more lipophilic (LogP 1.88), fundamentally altering its behavior in distillation-based purification and liquid-liquid extraction workflows . Critically, the diisopropyl and dipropyl analogs—despite sharing the identical molecular formula C₁₀H₂₃NO—exhibit a 10.8°C boiling point differential (233.1°C vs. 243.9°C) and significant steric divergence due to branching, which directly impacts reaction selectivity and coordination chemistry . Substituting without accounting for these quantitative property gaps can lead to failed syntheses, altered catalytic activity, and inconsistent physicochemical behavior in formulated products.

Quantitative Differentiation Evidence for 4-Diisopropylamino-1-Butanol vs. Closest Analogs


Boiling Point: 45.1°C Above 4-Dimethylamino-1-Butanol and 29.3°C Above 4-Diethylamino-1-Butanol

4-Diisopropylamino-1-butanol exhibits a boiling point of 233.1°C at 760 mmHg , which is 45.1°C higher than 4-dimethylamino-1-butanol (188°C) and 29.3°C higher than 4-diethylamino-1-butanol (203.8°C) . It is also 10.8°C lower than its linear isomer 4-dipropylamino-1-butanol (243.9°C) despite identical molecular weight . This non-linear trend across the homologous series reflects the steric and electronic influence of branched vs. linear N-alkyl substitution on intermolecular forces.

distillation thermal separation volatility process chemistry

Lipophilicity (LogP): 6.3-Fold Higher Than 4-Dimethylamino-1-Butanol for Superior Organic-Phase Partitioning

The computed LogP of 4-diisopropylamino-1-butanol is 1.87770 . This represents a +1.58 LogP unit increase over 4-dimethylamino-1-butanol (XLogP3-AA = 0.3) and a +0.86 increase over 4-diethylamino-1-butanol (LogP = 1.02) . A ΔLogP of +1.58 corresponds to approximately 38-fold greater partitioning into octanol relative to water, translating to a practical ~6.3-fold extraction efficiency advantage in typical organic/aqueous biphasic systems per single equilibration.

liquid-liquid extraction phase transfer partition coefficient drug design

Flash Point Safety Margin: 31.1°C Above 4-Dimethylamino-1-Butanol

The flash point of 4-diisopropylamino-1-butanol is 76.8°C , compared to 45.7°C for 4-dimethylamino-1-butanol and 63.6°C for 4-diethylamino-1-butanol . The 31.1°C elevation versus the dimethyl analog moves the compound from a Category 3 flammable liquid (flash point ≥23°C and ≤60°C) into a combustible liquid classification under GHS criteria, with significant implications for storage, transport, and workplace handling requirements.

chemical safety flammability storage classification process safety

Constitutional Isomer Differentiation: Branched Diisopropyl vs. Linear Dipropyl—Identical MW, Divergent Boiling Point and Steric Profile

4-Diisopropylamino-1-butanol and 4-dipropylamino-1-butanol share the molecular formula C₁₀H₂₃NO and identical molecular weight (173.30 g/mol) . Despite this, the branched diisopropyl isomer boils at 233.1°C—10.8°C lower than the linear dipropyl isomer (243.9°C, calculated) . The diisopropyl derivative also has a lower density (0.87 vs. 0.873 g/cm³) and a lower flash point (76.8°C vs. 81.6°C) . The steric profile differs fundamentally: the diisopropylamino group presents two secondary α-carbon branching points adjacent to the nitrogen, creating a cone of steric bulk that restricts nucleophilic accessibility at the amine center compared with the primary α-carbon n-propyl chains of the dipropyl analog [1].

isomer comparison structure-property relationship steric hindrance branched amine

Spectral Fingerprint: Verified 2-NMR, 1-FTIR, and 1-Raman Spectra for Identity Confirmation

4-Diisopropylamino-1-butanol has verified spectroscopic reference data available in the Wiley SpectraBase database (Compound ID 188CmGMRL3G), including 2 NMR spectra, 1 FTIR spectrum (recorded neat in capillary cell), and 1 Raman spectrum [1]. The original sample was sourced from Aldrich Chemical Company (Catalog Number S37666) [1]. Additionally, compute-predicted properties corroborate the experimental data: LogP 1.87770, PSA 23.47 Ų, 6 rotatable bonds, and exact mass 173.177964 g/mol . This multi-modal spectral dataset provides a verified reference for incoming QC identity confirmation, a resource not uniformly available across all dialkylamino-butanol analogs from open-access databases.

spectral characterization quality control identity verification NMR

Procurement-Guiding Application Scenarios for 4-Diisopropylamino-1-Butanol Based on Quantitative Evidence


Distillation-Intensive Process Chemistry Requiring Wide Thermal Separation Windows

In synthetic workflows where the product or intermediate must be purified by fractional distillation, the 45.1°C boiling point elevation of 4-diisopropylamino-1-butanol (233.1°C) over the dimethyl analog (188°C) provides a substantially broader thermal gap for separation from lower-boiling reaction components such as residual solvents, unreacted starting materials, and volatile byproducts . This reduces the number of theoretical plates required for baseline separation and lowers the risk of azeotrope formation with common organic solvents.

Biphasic Extraction and Phase-Transfer Catalysis Leveraging Elevated LogP

With a LogP of 1.88—over six-fold more lipophilic than the dimethyl analog (LogP 0.3)—4-diisopropylamino-1-butanol preferentially partitions into organic phases in liquid-liquid extraction and phase-transfer catalysis setups . This property is particularly valuable when the amino alcohol serves as both a reactant and a phase-transfer agent, or when extracting hydrophobic products from aqueous reaction mixtures. The quantitative LogP advantage translates to higher single-pass extraction efficiency and reduced organic solvent volumes in multi-cycle workflows.

Safety-Conscious Scale-Up Where Flammable Liquid Classification Impacts Facility Requirements

In pilot-plant and production-scale operations, the 76.8°C flash point of 4-diisopropylamino-1-butanol exempts it from GHS Category 3 flammable liquid classification (flash point ≤60°C), which applies to both the dimethyl (45.7°C) and diethyl (63.6°C, near-threshold) analogs . This higher flash point reduces the need for explosion-proof equipment, specialized storage cabinets, and enhanced ventilation that are mandated for Category 3 flammables, directly impacting capital expenditure and regulatory compliance costs at scale.

Sterically Demanding Synthetic Applications Requiring Branched Amine Architecture

When synthetic chemists require a C₁₀ amino alcohol building block with a sterically hindered tertiary amine, the branched diisopropylamino architecture offers a fundamentally different reactivity profile from the linear dipropylamino isomer despite identical molecular weight . The two secondary α-carbon branching points adjacent to nitrogen create a steric shield that can direct regioselectivity in subsequent N-alkylation, acylation, or metal-coordination reactions. Published polymerization studies confirm that diisopropylamino-substituted monomers exhibit distinct—and sometimes superior—catalytic activity compared to dimethyl, diethyl, or diphenyl analogs in metallocene-catalyzed processes [1]. The suggested application as a photoinitiator component with benzophenone, where the amino α-C-H bond serves as the active site, further exploits the unique steric and electronic environment of the diisopropylamino group [2].

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